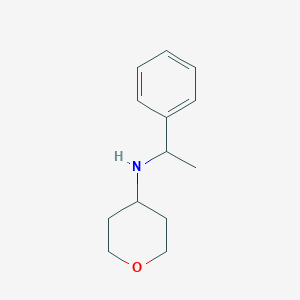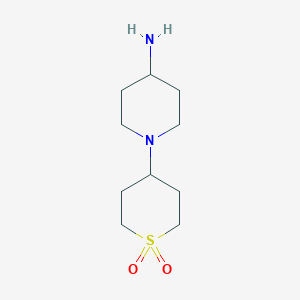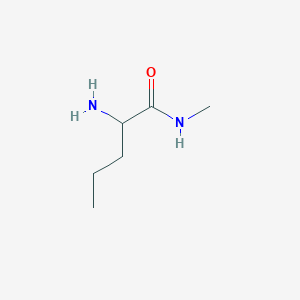
5-吡啶-4-基-1,2,4-恶二唑-3-羧酸
描述
5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and a carboxylic acid group
科学研究应用
5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
作用机制
Target of Action
Similar compounds, such as 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, have been shown to inhibitEscherichia coli and Staphylococcus epidermidis . These bacteria are common targets for antimicrobial agents.
Mode of Action
It’s worth noting that many oxadiazole derivatives exhibit a wide range of biological activities . They often work by interacting with bacterial or fungal cells, disrupting their normal functions and leading to cell death .
Biochemical Pathways
Oxadiazole derivatives are known to interfere with various biological processes, including bacterial cell wall synthesis and dna replication . This interference can lead to the inhibition of bacterial growth and proliferation .
Pharmacokinetics
Many oxadiazole derivatives are known for their good bioavailability and stability .
Result of Action
The compound “5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid” is expected to exhibit antimicrobial activity, given the known activities of similar compounds . These compounds can inhibit the growth of certain bacteria, leading to their eventual death .
生化分析
Biochemical Properties
5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including thymidylate synthase and topoisomerase II, which are essential for DNA synthesis and cell division . The interaction with these enzymes involves non-covalent bonding, which can lead to the inhibition or activation of the enzyme’s catalytic activity. Additionally, 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid can form complexes with proteins, affecting their structural conformation and function.
Cellular Effects
The effects of 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to competitive inhibition or allosteric modulation . Additionally, it can interact with DNA and RNA, affecting transcription and translation processes. The changes in gene expression induced by 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid are mediated through epigenetic modifications, such as histone acetylation and DNA methylation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid can vary over time. This compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression profiles.
Dosage Effects in Animal Models
The effects of 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid in animal models are dose-dependent. At low doses, this compound can enhance cellular function and promote tissue regeneration . At high doses, it can induce toxic effects, such as oxidative stress and inflammation. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse reactions.
Metabolic Pathways
5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules . This compound also affects metabolic flux by altering the levels of key metabolites, such as ATP and NADH, which are essential for cellular energy production.
Transport and Distribution
The transport and distribution of 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes through ATP-binding cassette (ABC) transporters, and it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid within tissues is influenced by its lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . The localization of 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid within these organelles can influence its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl₃) as a dehydrating agent . The reaction conditions often require refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
相似化合物的比较
Similar Compounds
- 5-Pyridin-2-yl-1,2,4-oxadiazole-3-carboxylic acid
- 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol
- 1-(2-(2-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(pyridin-2-yl)prop-2-en-1-one
Uniqueness
5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
5-pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8(13)6-10-7(14-11-6)5-1-3-9-4-2-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQRGZXSHQDQGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(3-methylphenyl)methyl]oxan-4-amine](/img/structure/B1386402.png)


![4-[(Tetrahydro-pyran-4-ylamino)-methyl]-benzoic acid methyl ester](/img/structure/B1386407.png)

![3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B1386411.png)

![{[1-(3-Thienylmethyl)piperidin-4-yl]methyl}amine](/img/structure/B1386414.png)



